

# Spectroscopic Data of 3-Formylbenzamide: An In-Depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Formylbenzamide

Cat. No.: B138454

[Get Quote](#)

## Introduction

**3-Formylbenzamide**, also known as 3-carbamoylbenzaldehyde, is an organic compound with the chemical formula  $C_8H_7NO_2$  and a molecular weight of 149.15 g/mol <sup>[1]</sup>. This bifunctional molecule, incorporating both an aldehyde and a primary amide group on a benzene ring, serves as a versatile building block in medicinal chemistry and materials science. Its potential applications in the synthesis of novel therapeutic agents and functional polymers necessitate a thorough understanding of its structural and electronic properties. Spectroscopic techniques such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable tools for the unambiguous identification and characterization of **3-Formylbenzamide**. This guide provides a detailed analysis of the spectroscopic data of **3-Formylbenzamide**, offering insights into its molecular structure and fragmentation patterns, which are crucial for researchers, scientists, and professionals in drug development.

## Molecular Structure

The molecular structure of **3-Formylbenzamide** is foundational to interpreting its spectroscopic data. The molecule consists of a benzene ring substituted at the 1 and 3 positions with a carboxamide (-CONH<sub>2</sub>) group and a formyl (-CHO) group, respectively.

Caption: Molecular Structure of **3-Formylbenzamide**.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of a molecule and its fragments, enabling the determination of its molecular weight and structural features. The electron ionization (EI) mass spectrum of **3-Formylbenzamide** is characterized by a distinct molecular ion peak and a series of fragment ions.

Table 1: Key Fragments in the Mass Spectrum of **3-Formylbenzamide**

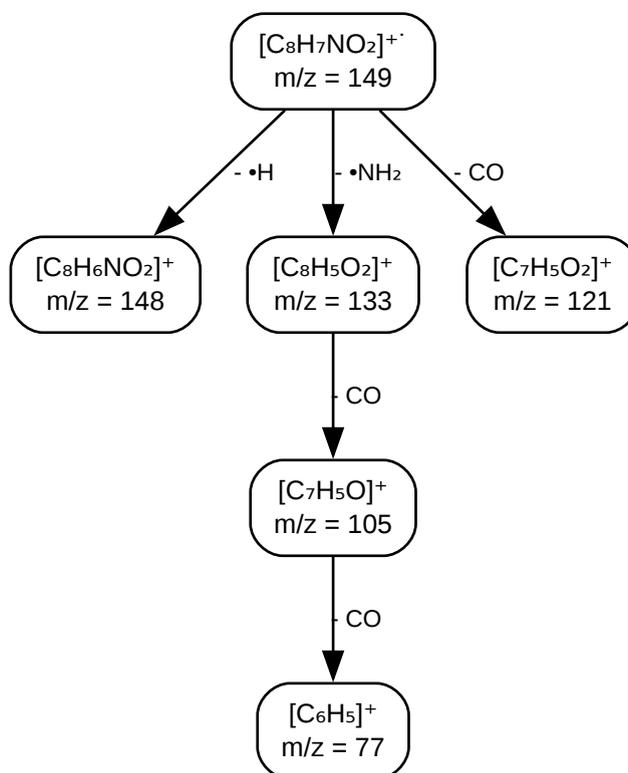
$m/z$	Proposed Fragment	Formula
149	Molecular Ion $[M]^+$	$[C_8H_7NO_2]^+$
148	$[M-H]^+$	$[C_8H_6NO_2]^+$
133	$[M-NH_2]^+$	$[C_8H_5O_2]^+$
121	$[M-CO]^+$ or $[M-H-HCN]^+$	$[C_7H_5O_2]^+$ or $[C_7H_5O]^+$
105	$[C_6H_4CHO]^+$	$[C_7H_5O]^+$
77	$[C_6H_5]^+$	$[C_6H_5]^+$

Interpretation of the Fragmentation Pattern:

The fragmentation of **3-Formylbenzamide** under electron ionization begins with the removal of an electron to form the molecular ion at  $m/z$  149. The primary fragmentation pathways involve the loss of small, stable neutral molecules from the functional groups.

- Loss of a Hydrogen Radical: A peak at  $m/z$  148 indicates the loss of a hydrogen radical, likely from the aldehyde group.
- Loss of the Amino Group: The cleavage of the C-N bond in the amide group results in the loss of an amino radical ( $\bullet NH_2$ ), leading to a prominent peak at  $m/z$  133.
- Decarbonylation: The loss of a neutral carbon monoxide (CO) molecule from the aldehyde group can lead to a fragment at  $m/z$  121.

- Formation of the Benzoyl Cation: A significant peak at  $m/z$  105 corresponds to the benzoyl cation, formed by the cleavage of the C-C bond between the aromatic ring and the amide group, followed by the loss of the amide functionality.
- Formation of the Phenyl Cation: Subsequent loss of another CO molecule from the benzoyl cation results in the formation of the phenyl cation at  $m/z$  77.



[Click to download full resolution via product page](#)

Caption: Proposed Mass Spectrometry Fragmentation Pathway of **3-Formylbenzamide**.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **3-Formylbenzamide** will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. While an experimental spectrum for **3-Formylbenzamide** is not readily available in public databases, the expected absorptions can be reliably predicted based on data from analogous compounds and established correlation tables.<sup>[2][3]</sup>

Table 2: Predicted IR Absorption Bands for **3-Formylbenzamide**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3350-3150	N-H stretch (asymmetric and symmetric)	Primary Amide
~3050	C-H stretch	Aromatic
~2850, ~2750	C-H stretch (Fermi doublet)	Aldehyde
~1700	C=O stretch	Aldehyde
~1660	C=O stretch (Amide I band)	Primary Amide
~1620	N-H bend (Amide II band)	Primary Amide
1600-1450	C=C stretch	Aromatic Ring
900-675	C-H out-of-plane bend	Aromatic (meta-substitution)

#### Interpretation of the IR Spectrum:

- **Amide Group:** The primary amide will show two distinct N-H stretching bands in the region of 3350-3150 cm<sup>-1</sup>. The strong carbonyl absorption (Amide I) is expected around 1660 cm<sup>-1</sup>, and the N-H bending vibration (Amide II) around 1620 cm<sup>-1</sup>.
- **Aldehyde Group:** The aldehyde C-H stretch typically appears as a pair of weak to medium bands (a Fermi doublet) around 2850 cm<sup>-1</sup> and 2750 cm<sup>-1</sup>. The aldehyde carbonyl (C=O) stretch is expected to be a strong band around 1700 cm<sup>-1</sup>.
- **Aromatic Ring:** The aromatic C-H stretching vibrations will be observed just above 3000 cm<sup>-1</sup>. The C=C stretching vibrations within the ring will give rise to several bands in the 1600-1450 cm<sup>-1</sup> region. The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the 900-675 cm<sup>-1</sup> region.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following are predicted <sup>1</sup>H and <sup>13</sup>C NMR spectra for **3-Formylbenzamide**, which

are invaluable for its structural elucidation. These predictions are based on computational algorithms that are widely used in chemical research.[4][5][6]

## <sup>1</sup>H NMR Spectroscopy (Predicted)

The <sup>1</sup>H NMR spectrum of **3-Formylbenzamide** is expected to show distinct signals for the aldehyde proton, the amide protons, and the four aromatic protons.

Table 3: Predicted <sup>1</sup>H NMR Chemical Shifts and Coupling Constants for **3-Formylbenzamide**

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
CHO	~10.1	Singlet	-
CONH <sub>2</sub>	~7.8 and ~7.6	Broad Singlets	-
Ar-H	~8.3	Singlet	-
Ar-H	~8.1	Doublet	~7.8
Ar-H	~8.0	Doublet	~7.8
Ar-H	~7.6	Triplet	~7.8

Interpretation of the <sup>1</sup>H NMR Spectrum:

- **Aldehyde Proton:** The proton of the formyl group is highly deshielded and is expected to appear as a singlet far downfield, around 10.1 ppm.
- **Amide Protons:** The two protons of the primary amide group are typically observed as two separate broad singlets due to restricted rotation around the C-N bond and exchange with trace amounts of water. Their chemical shifts can vary depending on the solvent and concentration.
- **Aromatic Protons:** The four protons on the benzene ring will appear in the aromatic region (7.6-8.3 ppm). Due to the meta-substitution pattern, a complex splitting pattern is expected. The proton situated between the two electron-withdrawing groups will be the most deshielded.

## <sup>13</sup>C NMR Spectroscopy (Predicted)

The <sup>13</sup>C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in **3-Formylbenzamide**.

Table 4: Predicted <sup>13</sup>C NMR Chemical Shifts for **3-Formylbenzamide**

Carbon	Predicted Chemical Shift (δ, ppm)
C=O (Aldehyde)	~192
C=O (Amide)	~168
C (ipso to CHO)	~137
C (ipso to CONH <sub>2</sub> )	~135
C-H (Aromatic)	~134
C-H (Aromatic)	~130
C-H (Aromatic)	~129
C-H (Aromatic)	~128

Interpretation of the <sup>13</sup>C NMR Spectrum:

- **Carbonyl Carbons:** The two carbonyl carbons will appear at the most downfield positions. The aldehyde carbonyl carbon is typically more deshielded than the amide carbonyl carbon, appearing around 192 ppm and 168 ppm, respectively.
- **Aromatic Carbons:** The six aromatic carbons will resonate in the range of 128-137 ppm. The two carbons directly attached to the electron-withdrawing substituents (ipso-carbons) will have distinct chemical shifts from the protonated aromatic carbons.

Caption: Key NMR correlations for **3-Formylbenzamide**.

## Experimental Protocols

The following are generalized procedures for obtaining the spectroscopic data for a solid organic compound like **3-Formylbenzamide**.

#### Mass Spectrometry (GC-MS):

- Prepare a dilute solution of **3-Formylbenzamide** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the solution into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
- The compound is vaporized and separated from the solvent on the GC column.
- The separated compound enters the MS ion source, where it is ionized by electron impact.
- The resulting ions are separated by the mass analyzer according to their  $m/z$  ratio and detected.

#### Infrared Spectroscopy (FT-IR):

- For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid **3-Formylbenzamide** directly on the ATR crystal.
- Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
- Place the sample in the IR beam of an FT-IR spectrometer.
- Record the spectrum, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ .

#### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve a few milligrams of **3-Formylbenzamide** in a suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$  or  $\text{CDCl}_3$ ) in an NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Place the NMR tube in the spectrometer's magnet.
- Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using appropriate pulse sequences.

## Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of **3-Formylbenzamide**. The mass spectrum confirms the molecular weight and reveals logical fragmentation pathways. The predicted IR spectrum highlights the key functional groups, while the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra offer detailed insights into the molecular framework. This collection of data serves as a valuable resource for the unambiguous identification and further investigation of **3-Formylbenzamide** in various scientific disciplines. The provided experimental protocols offer a foundation for researchers to obtain their own high-quality spectroscopic data for this and other similar compounds.

## References

- ResearchGate. (n.d.). FT-IR benzamide ( 1 ). [Image]. Retrieved from [\[Link\]](#)
- SpectraBase. (n.d.). Benzamide, 2-(3-formyl-6-methoxybenzyloxy)-. Retrieved from [\[Link\]](#)
- SpectraBase. (n.d.). N-(3-HYDROXYPROPYL)-N-FORMYLBENZAMIDE - Optional[ $^{13}\text{C}$  NMR] - Chemical Shifts. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). **3-Formylbenzamide**. Retrieved from [\[Link\]](#)
- NMRDB.org. (n.d.). Predict  $^{13}\text{C}$  carbon NMR spectra. Retrieved from [\[Link\]](#)
- PROSPRE. (n.d.).  $^1\text{H}$  NMR Predictor. Retrieved from [\[Link\]](#)
- Bulgarian Chemical Communications. (2021). Prediction of  $^1\text{H}$ -NMR shifts with Ambit-HNMR software. Retrieved from [\[Link\]](#)
- Wishart, D. S., et al. (2024). Accurate Prediction of  $^1\text{H}$  NMR Chemical Shifts of Small Molecules Using Machine Learning. *Metabolites*, 14(5), 290. [\[Link\]](#)
- Scientific Reports. (2022). Precisely predicting the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts in new types of nerve agents and building spectra database. *Scientific Reports*, 12(1), 20288. [\[Link\]](#)
- YouTube. (2017, November 28). How to predict the  $^{13}\text{C}$  NMR spectrum of a compound [Video]. Dr Stan Fowler. [\[Link\]](#)

- SpectraBase. (n.d.). **3-Formylbenzamide**. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). FT-IR benzamide ( 1 ). [\[Image\]](#). Retrieved from [\[Link\]](#)
- CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [\[Link\]](#)
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0004461). Retrieved from [\[Link\]](#)
- National Institute of Standards and Technology. (n.d.). Benzamide. In NIST Chemistry WebBook. Retrieved from [\[Link\]](#)
- PubMed Central. (2014). Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. *European Journal of Medicinal Chemistry*, 79, 194–205. [\[Link\]](#)
- ResearchGate. (n.d.). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. [\[PDF\]](#). Retrieved from [\[Link\]](#)
- PubMed. (2011). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. *Bioorganic & Medicinal Chemistry Letters*, 21(17), 5146–5149. [\[Link\]](#)
- MDPI. (2021). N-(diisopropylphosphanyl)benzamide. *Molbank*, 2021(4), M1295. [\[Link\]](#)
- S.T. Japan Europe GmbH. (n.d.). ATR-FTIR Spectra Databases. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). (PDF) Synthesis and biological profile of substituted benzimidazoles. Retrieved from [\[Link\]](#)
- Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). [\[Image\]](#). Retrieved from [\[Link\]](#)
- SpectraBase. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from [\[Link\]](#)

- National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2,3-dimethoxy-. In NIST Chemistry WebBook. Retrieved from [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 3-Formylbenzamide | C<sub>8</sub>H<sub>7</sub>NO<sub>2</sub> | CID 10630670 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. [chem.libretexts.org](https://chem.libretexts.org) [[chem.libretexts.org](https://chem.libretexts.org)]
- 3. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 4. Visualizer loader [[nmrdb.org](https://nmrdb.org)]
- 5. PROSPRE [[prospre.ca](https://prospre.ca)]
- 6. Accurate Prediction of <sup>1</sup>H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Spectroscopic Data of 3-Formylbenzamide: An In-Depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b138454#3-formylbenzamide-spectroscopic-data-nmr-ir-ms>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)